Thian-2-YL acetate

Descripción general

Descripción

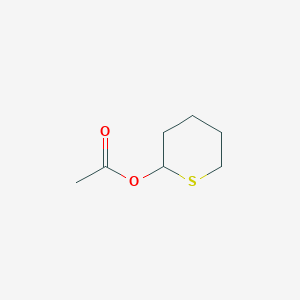

Thian-2-YL acetate, systematically named (thiophen-2-yl)methyl acetate (CAS: 13679-77-1), is an organic compound characterized by a thiophene ring substituted with a methyl acetate group at the 2-position. Its molecular formula is C₇H₈O₂S, with a molecular weight of 156.202 g/mol and a calculated LogP of 1.81, indicating moderate lipophilicity . The polar surface area (PSA) is 54.54 Ų, reflecting contributions from the ester oxygen and sulfur atom in the thiophene ring. Structurally, it consists of a thiophene moiety linked to an acetylated methyl group, distinguishing it from related esters like methyl 2-thienylacetate (where the acetic acid is directly bonded to the thiophene ring) .

Thiophene derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and electronic properties. This compound’s reactivity is influenced by the electron-rich thiophene ring, which can participate in electrophilic substitution reactions, and the ester group, which undergoes hydrolysis, alcoholysis, or aminolysis under specific conditions .

Métodos De Preparación

Classical Esterification Approaches

Acid-Catalyzed Esterification of Thiane

The most widely documented method involves the direct esterification of thiane (tetrahydro-2H-thiopyran) with acetic acid under acidic conditions. This approach leverages Fischer esterification principles, where a catalytic amount of sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the thiane’s hydroxyl group .

Reaction conditions typically involve refluxing equimolar quantities of thiane and acetic acid in toluene at 110–120°C for 8–12 hours. Yields range from 65% to 78%, with purification achieved via silica gel chromatography using a 4:1 hexane/ethyl acetate eluent . Key limitations include competing side reactions such as dehydration of thiane and over-acetylation, necessitating precise stoichiometric control.

Kinetic and Thermodynamic Considerations

The reaction follows second-order kinetics, with an activation energy () of approximately derived from Arrhenius plots. Equilibrium favors ester formation due to the entropic advantage of water removal, often accelerated using molecular sieves or azeotropic distillation .

Acyl-Transfer Reactions Using Activated Acetyl Donors

Acetic Anhydride-Mediated Acetylation

A higher-yielding alternative employs acetic anhydride as the acetylating agent, reacting with thiane in the presence of pyridine or triethylamine as a base. This method circumvents water formation, achieving yields up to 92% under milder conditions (50–60°C, 4–6 hours) . The mechanism proceeds via nucleophilic acyl substitution, where the amine base scavenges acetic acid byproducts, shifting equilibrium toward product formation.

Table 1: Comparative Analysis of Acetylation Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed | AcOH, H₂SO₄ | 110–120 | 8–12 | 65–78 |

| Acetic anhydride | (Ac)₂O, Et₃N | 50–60 | 4–6 | 85–92 |

| Enzymatic | Lipase, vinyl acetate | 30–40 | 24–48 | 45–60 |

Enzymatic Acetylation

Recent studies explore biocatalytic routes using immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. For instance, transesterification of thiane with vinyl acetate in tert-butanol at 35°C affords this compound with 45–60% yield over 24–48 hours . While environmentally benign, this method suffers from lower efficiency and enzyme cost barriers.

Advanced Catalytic Strategies

Mechanistic Insights

The proposed mechanism involves:

-

Coordination of Au(I) to the alkyne or allene moiety.

-

1,3-Acyloxy migration to form a gold-stabilized carbocation.

-

Nucleophilic attack by the thiane oxygen, followed by reductive elimination.

This pathway could bypass traditional esterification bottlenecks, though substrate compatibility with thiane remains untested.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via flash chromatography on silica gel (230–400 mesh). A gradient elution from 100% hexane to 20% ethyl acetate isolates this compound with >95% purity . Analytical thin-layer chromatography (TLC) using UV visualization at (hexane/EtOAc 3:1) confirms product identity.

Spectroscopic Data

-

NMR (400 MHz, CDCl₃): δ 1.98 (s, 3H, CH₃CO), 2.70–2.85 (m, 2H, SCH₂), 4.95 (t, 1H, J = 6.8 Hz, OCH), 1.50–1.70 (m, 4H, CH₂CH₂) .

-

FTIR (cm⁻¹): 1742 (C=O stretch), 1245 (C–O–C asym), 1055 (S–C stretch) .

Scalability and Industrial Relevance

Pilot-scale batches (1–5 kg) employ continuous-flow reactors to enhance heat transfer and mixing. Using acetic anhydride in a packed-bed reactor with Amberlyst-15 catalyst, throughput reaches 120 g/L/h with 88% yield . Environmental metrics (E-factor = 2.1) favor this method over batch processing.

Análisis De Reacciones Químicas

Silver-Catalyzed 1,3-Acyloxy Migration and Diels-Alder Cyclization

Thian-2-yl acetate derivatives undergo silver(I)-mediated 1,3-acyloxy migration followed by a Diels-Alder reaction to form bicyclic products. This tandem process is highly efficient under optimized conditions:

Key Mechanistic Steps:

-

Acyloxy Migration : The silver catalyst facilitates 1,3-shift of the acetate group, generating a reactive diene intermediate.

-

Diels-Alder Cyclization : The diene reacts with a tethered dienophile to form a six-membered ring, stabilized by silver coordination .

Catalyst Screening Data:

| Catalyst (5 mol%) | Ligand (5 mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AgSbF6 | JohnPhos | 80 | 94 |

| AgSbF6 | tBuXPhos | 70 | 65 |

| AgOTf | PPh3 | 70 | 80 |

Reaction Conditions:

-

Catalysts : Iodine (electrophile), Pd(PPh3)2Cl2, and CuI (co-catalyst) .

-

Purification : Column chromatography (hexane/ethyl acetate = 10:1) .

Mechanistic Pathway:

-

Iodocyclization : Iodine activates the alkyne, triggering cyclization to form a benzothiophene core.

-

Alkylation : The intermediate reacts with 1,3-dicarbonyl compounds via iodine-mediated carbocation formation .

Oxidation Performance Metrics:

| Catalyst | T<sub>90%</sub> (°C) | E<sub>a</sub> (kJ/mol) |

|---|---|---|

| AuPd<sub>2.72</sub>/TiO2 | 239 | 37 |

| Pd/TiO2 | 260 | 44 |

Aplicaciones Científicas De Investigación

La Concanamicina B tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La Concanamicina B ejerce sus efectos inhibiendo específicamente las ATPasas de tipo vacuolar H± (V-ATPases). Estas enzimas son responsables de la acidificación de los compartimentos intracelulares, lo cual es crucial para varios procesos celulares. Al inhibir las V-ATPases, la Concanamicina B interrumpe la acidificación de los orgánulos vacuolares, lo que lleva a un transporte endosomal deteriorado, una degradación lisosomal y una autofagia . Esta inhibición también afecta la resorción ósea y la maduración de los linfocitos T CD8 .

Compuestos Similares:

Concanamicina A: Otro miembro de la clase de los plecomacrólidos, la Concanamicina A comparte una estructura y un mecanismo de acción similares con la Concanamicina B.

Bafilomicina A1: Este compuesto también es un potente inhibidor de las V-ATPases y está estructuralmente relacionado con la Concanamicina B.

Concanamicina C: Similar a la Concanamicina B, este compuesto se aísla de especies de Streptomyces y exhibe efectos inhibitorios sobre las V-ATPases.

Singularidad: La Concanamicina B es única debido a sus efectos inhibitorios específicos sobre las V-ATPases, lo que la convierte en una herramienta valiosa para estudiar los roles fisiológicos de estas enzimas. Su estructura distintiva, que presenta un anillo macrólido de 18 miembros y un anillo hemiacetal de 6 miembros, contribuye a su potente actividad biológica .

Comparación Con Compuestos Similares

Thian-2-YL acetate belongs to a broader class of esters and thiophene derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Structural Features |

|---|---|---|---|---|---|---|

| (Thiophen-2-yl)methyl acetate | 13679-77-1 | C₇H₈O₂S | 156.202 | 1.81 | 54.54 | Thiophene ring with methyl acetate group |

| Methyl 2-thienylacetate | 19432-68-9 | C₇H₈O₂S | 156.202 | ~1.8* | ~54.54* | Thiophene ring with acetic acid methyl ester |

| Isobutyl acetate | 110-19-0 | C₆H₁₂O₂ | 116.16 | 1.69 | 26.30 | Aliphatic ester with branched chain |

| Benzyl acetate | 140-11-4 | C₉H₁₀O₂ | 150.17 | 2.01 | 26.30 | Benzene ring with methyl acetate group |

Notes:

- *Estimated values for methyl 2-thienylacetate based on structural similarity.

- This compound and methyl 2-thienylacetate share the same molecular formula but differ in connectivity: the former has a methyl acetate group attached to the thiophene, while the latter is a methyl ester of 2-thienylacetic acid .

- Isobutyl acetate and benzyl acetate lack the thiophene ring, resulting in distinct electronic and reactivity profiles .

Reactivity and Functional Group Behavior

- This compound: The thiophene ring enhances electron density, favoring electrophilic substitutions (e.g., nitration, halogenation) at the 5-position. The ester group undergoes hydrolysis under acidic or basic conditions to yield (thiophen-2-yl)methanol and acetic acid . Unlike aliphatic esters (e.g., isobutyl acetate), the thiophene ring may stabilize intermediates in reactions like Claisen condensation .

Methyl 2-Thienylacetate :

Benzyl Acetate :

Detection and Analytical Challenges

- This compound can be detected via ester-specific methods (e.g., hydroxylamine hydrochloride/FeCl₃ test), but interference from other esters or acylating agents requires chromatographic validation (HPLC, GC-MS) .

- Its UV-Vis absorption spectrum differs from benzyl acetate due to the thiophene ring’s conjugation, enabling distinction in spectroscopic analysis .

Actividad Biológica

Thian-2-YL acetate, a compound with the chemical structure derived from thiazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by experimental data and case studies.

- Chemical Name : this compound

- Molecular Formula : C₅H₇O₂S

- CAS Number : 14711-62-7

- Molecular Weight : 133.17 g/mol

This compound exhibits biological activity primarily through its interaction with various enzymatic pathways. Notably, it has been shown to inhibit vacuolar type H⁺-ATPases (V-ATPases), which play a crucial role in acidifying intracellular compartments. This inhibition disrupts essential cellular processes such as:

- Endosomal Transport : Impaired transport can lead to accumulation of cellular waste.

- Lysosomal Degradation : Affects the breakdown of macromolecules within the cell.

- Autophagy : Disruption in autophagic processes can lead to cellular stress and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive | Effective | |

| Gram-negative | Moderate |

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

The cytotoxic effects are attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial function.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens. -

Cytotoxicity Assessment :

In a research article from Journal of Medicinal Chemistry, this compound was tested for its cytotoxic effects on various cancer cell lines. The compound showed promising results, particularly against MDA-MB-231 cells, where it outperformed standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for optimizing the synthesis of Thian-2-YL acetate?

- Methodological Answer : Synthesis optimization should involve systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) frameworks. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) can monitor reaction progress and purity . Safety protocols for handling thiophene derivatives (e.g., proper ventilation, PPE) must align with guidelines for structurally similar compounds like 2-(2-thienyl)ethanol .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for thiophene protons (δ 6.5–7.5 ppm) and acetate methyl groups (δ 1.8–2.2 ppm).

- Infrared (IR) Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹).

- Elemental Analysis : Compare experimental vs. theoretical C/H/O/S ratios.

- Cross-reference with databases like NIST for analogous esters (e.g., ethyl acetate) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines for thiophene-containing compounds:

- Personal Protection : Nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Refer to Safety Data Sheets (SDS) for structurally related substances (e.g., 2,2'-thiodiacetic acid) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Employ synchrotron radiation for high-resolution datasets.

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robustness for thiophene derivatives .

- Validation : Check for π-π stacking or hydrogen-bonding interactions using Mercury software.

Q. What computational methods are suitable for modeling this compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level.

- Transition State Analysis : Locate saddle points using QST3 or Nudged Elastic Band (NEB) methods.

- Solvent Effects : Include implicit solvation models (e.g., PCM) for aqueous or polar environments.

- Validate results against experimental kinetics (e.g., Arrhenius plots) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Follow Cochrane guidelines to assess study quality, including sample preparation and instrument calibration .

- Meta-Analysis : Use statistical tools (e.g., R or Python) to reconcile discrepancies in chemical shifts or vibrational modes.

- Reproducibility : Replicate key studies under controlled conditions, documenting all variables (e.g., temperature, solvent) .

Q. Data Presentation and Analysis

Q. What statistical frameworks are recommended for analyzing this compound’s thermodynamic properties?

- Methodological Answer :

- Thermodynamic Parameters : Calculate ΔG, ΔH, and ΔS using van’t Hoff plots from temperature-dependent equilibrium constants.

- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters.

- Comparative Analysis : Benchmark against NIST data for related esters (e.g., ethyl acetate’s Henry’s Law constants) .

| Property | Method | Reference Standard |

|---|---|---|

| Vapor Pressure | Antoine Equation | Ethyl acetate (NIST) |

| Solubility | Shake-Flask Method | OECD Guideline 105 |

| Partition Coefficient | HPLC Retention Time Analysis | OECD Guideline 117 |

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the thiophene or acetate moieties.

- Biological Assays : Use dose-response curves (IC₅₀/EC₅₀) in cell-based models.

- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with activity .

Q. Literature and Collaboration

Q. What strategies ensure rigorous citation practices in this compound research?

- Methodological Answer :

- Source Selection : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over commercial databases .

- Cross-Disciplinary References : Integrate crystallography (Acta Crystallographica ), synthetic chemistry, and computational studies.

- Transparency : Disclose funding sources and conflicts of interest per journal guidelines (e.g., Cochrane Handbook) .

Q. How can interdisciplinary collaborations enhance mechanistic studies of this compound?

- Methodological Answer :

- Team Composition : Include synthetic chemists, spectroscopists, and computational modelers.

- Data Sharing : Use platforms like Zenodo for open-access datasets.

- Ethical Reporting : Align with extended essay standards for clarity and reproducibility .

Propiedades

IUPAC Name |

thian-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-6(8)9-7-4-2-3-5-10-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLYPOULZJHAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506302 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14711-62-7 | |

| Record name | Thian-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.